
6-Ethynylpyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynylpyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C7H7ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This involves the reaction of 2-aminopyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-Ethynylpyridin-2-amine hydrochloride can undergo oxidation reactions, typically forming pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Ethynylpyridin-2-amine hydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethynylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: The parent compound, lacking the ethynyl group.
6-Methylpyridin-2-amine: A similar compound with a methyl group instead of an ethynyl group.
6-Ethynylpyridine: Lacks the amino group.
Uniqueness: 6-Ethynylpyridin-2-amine hydrochloride is unique due to the presence of both the ethynyl and amino groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H7ClN2 |
|---|---|
Molekulargewicht |
154.60 g/mol |
IUPAC-Name |
6-ethynylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-6-4-3-5-7(8)9-6;/h1,3-5H,(H2,8,9);1H |
InChI-Schlüssel |
QZRSHXDYKZMMDT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC(=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








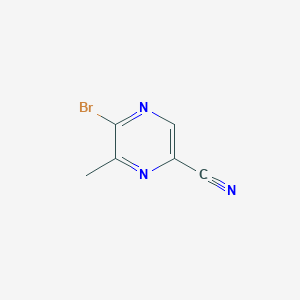
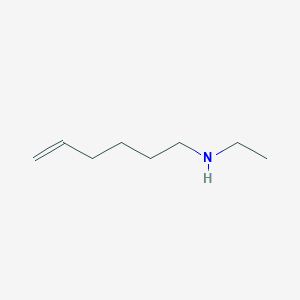
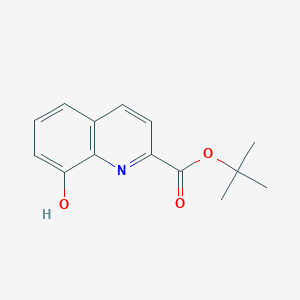
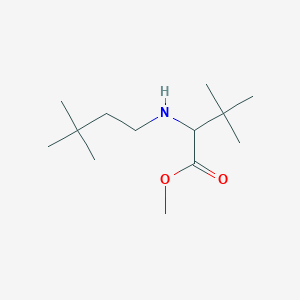
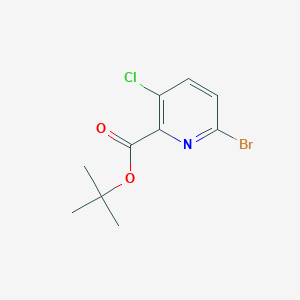


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
